



Application Notes: Employing Antimony Pentoxide in Textile Finishing for Flame Retardancy

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Compound of Interest		
Compound Name:	Antimony pentoxide	
Cat. No.:	B072755	Get Quote

Introduction

Antimony compounds, particularly **antimony pentoxide** (Sb₂O₅) and antimony trioxide (Sb₂O₃), are utilized as highly effective synergists in flame retardant formulations for textiles.[1] While not inherently flame retardant themselves, they significantly amplify the efficacy of halogenated flame retardants (containing chlorine or bromine).[1][2] This synergistic relationship allows for lower overall flame retardant loadings, which helps to preserve the physical and aesthetic properties of the textile.[3] **Antimony pentoxide** is often favored over the more common antimony trioxide due to its much finer particle size, which can lead to greater efficiency per unit weight.[4]

These application notes provide a comprehensive overview of the mechanism, application protocols, and performance data related to the use of **antimony pentoxide** in conjunction with halogenated compounds for textile finishing. The protocols are intended for researchers and scientists in materials science and product development.

Mechanism of Flame Retardancy: The Antimony-Halogen Synergy

The flame-retardant action of antimony oxides in the presence of halogenated compounds is a dual-phase process, occurring in both the condensed (solid) and gas phases during combustion.[1]

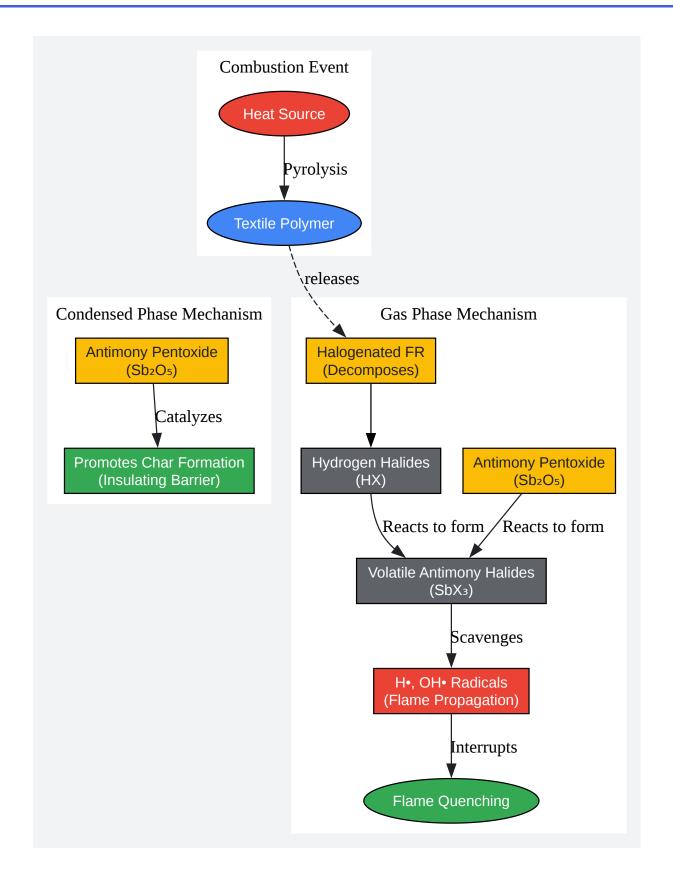






- Condensed Phase Action: In the solid phase, antimony compounds promote the formation of a protective char layer on the fabric's surface.[1] This char layer acts as an insulating barrier, impeding heat transfer and reducing the evolution of flammable pyrolysis gases.[5]
- Gas Phase Action: During combustion, the halogenated flame retardant decomposes, releasing hydrogen halides (HX, where X is Br or Cl). The antimony oxide reacts with this HX to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[1] These species enter the flame and function as radical scavengers, interrupting the high-energy chain reactions of combustion by trapping H• and OH• radicals that are essential for flame propagation.[1][5] This process effectively "poisons" the flame.[1]





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Caption: Synergistic flame retardancy mechanism of antimony pentoxide.



Experimental ProtocolsProtocol for Textile Finishing via Pad-Dry-Cure

This protocol describes a standard method for applying an **antimony pentoxide** and halogenated flame retardant formulation to a textile substrate.

Materials and Equipment:

- Textile fabric (e.g., 100% cotton, polyester/cotton blend)
- Colloidal antimony pentoxide (Sb₂O₅) dispersion
- Water-soluble or emulsifiable halogenated flame retardant (e.g., a brominated compound)
- Binder (e.g., acrylic-based)
- · Wetting agent
- Laboratory padding machine with two rollers
- Drying oven or stenter
- Curing oven

Procedure:

- Formulation Preparation:
 - o In a beaker, add the required amount of water.
 - While stirring, add the wetting agent, the halogenated flame retardant, the colloidal
 antimony pentoxide, and the binder. The typical ratio of the halogenated material to
 antimony oxide is 4:1 to 3:1.[4]
 - Adjust the pH of the pad bath to approximately 5.0, if necessary, using a suitable acid or base.[4]
 - Continue stirring until a homogenous dispersion is achieved.



Padding Application:

- Set the nip pressure on the laboratory padder to achieve the desired wet pick-up (typically 60-80%).
- Calibrate the padder and record the wet pick-up percentage.
- Pass the textile sample through the treatment bath, ensuring complete immersion.
- Guide the saturated fabric through the nip rollers. For optimal results, a multiple dip-and-nip process can be used.[4]

• Drying:

- Immediately transfer the treated fabric to a drying oven or stenter.
- Dry the fabric at 100-120°C for 2-5 minutes, or until completely dry. A critical factor for success is controlling the fabric's moisture content before the final curing step.[4]

Curing:

- Transfer the dried fabric to a curing oven.
- Cure the fabric at a temperature between 140-160°C for 2-4 minutes to fix the flame retardant and binder onto the fibers.

Post-Treatment:

- Allow the fabric to cool to room temperature.
- Condition the fabric at a standard atmosphere (e.g., 21°C and 65% relative humidity) for at least 24 hours before flammability testing.

Protocol for Flammability Testing: Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of a material. A



higher LOI value indicates better flame retardancy.

Materials and Equipment:

- · LOI apparatus with a heat-resistant glass column
- Specimen holder
- Oxygen and Nitrogen gas cylinders with flow meters
- Ignition source (propane torch)
- Treated textile specimens (cut to appropriate dimensions)

Procedure:

- Specimen Preparation: Cut the conditioned textile samples into the specified dimensions for the specimen holder.
- Apparatus Setup:
 - Place the specimen vertically in the holder in the center of the glass column.
 - Set an initial oxygen concentration in the gas mixture (e.g., 25% for a treated sample).
- Testing:
 - Allow the gas mixture to flow and purge the system for at least 30 seconds.
 - Ignite the top of the specimen using the ignition source.
 - Observe the burning behavior. The test criterion is met if the specimen burns for more than
 3 minutes or consumes 5 cm of its length.[1]
 - If the flame extinguishes before the criterion is met, increase the oxygen concentration for the next specimen.[1]
 - If the specimen burns past the criterion, decrease the oxygen concentration for the next specimen.[1]

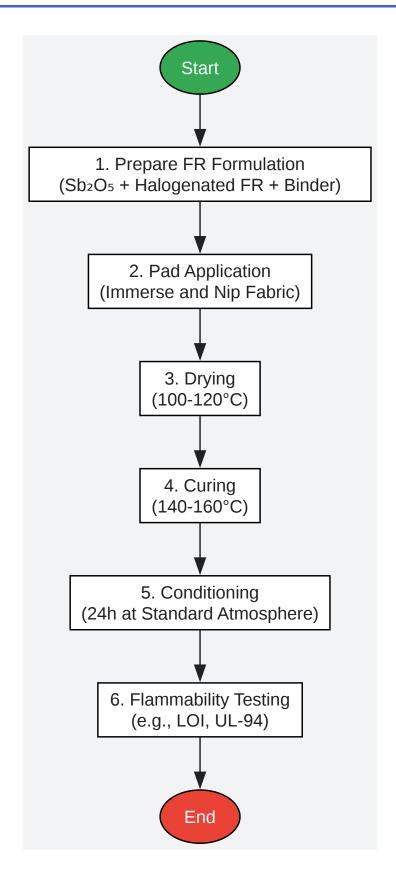


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• Determination of LOI: Repeat the test with new specimens, adjusting the oxygen concentration until the minimum level that sustains combustion is determined. This minimum oxygen concentration is the LOI value.





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Caption: General workflow for textile flame retardant finishing.



Quantitative Data Presentation

The following tables summarize performance data for polymers and textiles treated with antimony-halogen flame retardant systems.

Table 1: Limiting Oxygen Index (LOI) Data

Polymer/Fiber System	Flame Retardant System	LOI (%)	Reference
Polypropylene (PP)	Untreated Control	27.8	[6]
Polypropylene (PP)	APP/PER/Sb ₂ O ₃ (2 wt%)	36.6	[6]
Poly(acrylonitrile) (PAN)	Untreated Control	18-20	[7]
Modacrylic Fibers	Contains Halogen Co- monomer	26-31	[7]
PANVDC + ATO(4)	Poly(acrylonitrile-co- vinylidene chloride) + Antimony Tetroxide	31.2	[7]

Note: Data for Sb_2O_3 is included as it demonstrates the synergistic effect of the antimony oxide family. APP = Ammonium Polyphosphate, PER = Pentaerythritol.

Table 2: UL-94 Vertical Burn Test Results

Polymer System	Flame Retardant System	UL-94 Rating	Reference
Polypropylene (PP)	Antimony Pentoxide + Brominated Aromatic Compound	V-2	[3]
Polypropylene (PP)	APP/PER/Sb ₂ O ₃	V-0	[6]



Safety and Environmental Considerations

While highly effective, antimony compounds are associated with environmental and health concerns, and their use is regulated in certain regions.[7] Research into reducing the required concentrations through composite systems or developing halogen-free alternatives is ongoing. [1] Users must handle **antimony pentoxide** powders and dispersions in accordance with the manufacturer's Safety Data Sheet (SDS), utilizing appropriate personal protective equipment (PPE) to avoid inhalation and skin contact. The release of antimony from textiles during washing and wear is also a subject of study.[8]

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